Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Overview
Description
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-: is a compound that features a pyrrolidine ring attached to an indole moiety via an acetyl linkage. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole moiety followed by its attachment to the pyrrolidine ring. One common method includes the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, facilitating its connection to amines to form amides . The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology: Biologically, indole derivatives, including Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, have shown potential in various applications such as antiviral, anticancer, and antimicrobial activities .
Medicine: In medicine, this compound is explored for its therapeutic potential. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry: Industrially, this compound can be used in the development of new materials and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological activities, such as antiviral and anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is unique due to its specific acetyl linkage to the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUHQMNXSNWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167629 | |
Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163629-09-2 | |
Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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